An In-Depth Technical Guide to the Structure Elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
An In-Depth Technical Guide to the Structure Elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. While this specific compound is cataloged, detailed experimental data for its characterization is not extensively available in public literature. Therefore, this document serves as a practical, field-proven guide outlining the logical steps and analytical techniques a senior application scientist would employ to confirm its structure upon synthesis. We will delve into a plausible synthetic route, and then meticulously detail the application of modern spectroscopic methods, including Mass Spectrometry (MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally determine its molecular structure. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the structural verification of novel heterocyclic compounds.
Introduction and Chemical Identity
3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the tetrahydropyridopyrazine class. The core structure is a fusion of a pyridine and a pyrazine ring, with the pyrazine ring being fully saturated. The ethyl group is substituted on one of the nitrogen atoms of the pyrazine ring.
Chemical Structure:
Figure 1: Chemical Structure of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Compound Identification:
| Identifier | Value |
| IUPAC Name | 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 1499973-27-1[1] |
For reference, the CAS numbers for the parent aromatic compound, pyrido[2,3-b]pyrazine, and the unsubstituted saturated analogue are 254-78-4 and 35808-40-3, respectively.[2][3]
Plausible Synthetic Pathway: Reductive Amination
A logical and efficient method for the synthesis of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is the reductive amination of the parent compound, 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, with acetaldehyde. This one-pot reaction is widely used for the N-alkylation of amines due to its high selectivity and mild reaction conditions.[4][5][6][7]
Figure 2: Proposed Synthesis via Reductive Amination
Experimental Protocol: Reductive Amination
-
Dissolution: Dissolve 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Structure Elucidation Workflow
The following workflow outlines the comprehensive analytical approach for the definitive structure elucidation of the synthesized compound.
Figure 3: Analytical Workflow for Structure Elucidation
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition and identify key structural motifs.
Expected Results:
-
Molecular Ion Peak (M+): An ion peak at m/z 163, corresponding to the molecular weight of C9H13N3. The odd molecular weight is consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms.[8]
-
Key Fragmentation: A prominent fragmentation pattern for N-ethyl amines is the α-cleavage, which involves the loss of a methyl radical (CH3•) to form a stable iminium ion.[8][9]
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Notes |
| 163 | [C9H13N3]+• | Molecular Ion (M+) |
| 148 | [M - CH3]+ | Loss of a methyl radical from the ethyl group (α-cleavage). This is expected to be a major fragment. |
| 134 | [M - C2H5]+ | Loss of the entire ethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain a detailed map of the proton and carbon environments within the molecule and to establish the connectivity between atoms through one- and two-dimensional NMR experiments.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.5 | dd | 1H | H-5 | Aromatic proton, deshielded by adjacent nitrogen. |
| ~6.8 | d | 1H | H-7 | Aromatic proton, ortho to NH. |
| ~6.6 | dd | 1H | H-6 | Aromatic proton. |
| ~4.8 | br s | 1H | N1-H | Exchangeable proton on nitrogen. |
| ~3.6 | t | 2H | H-2 | Methylene protons adjacent to two nitrogen atoms. |
| ~3.4 | q | 2H | N-CH2-CH3 | Methylene protons of the ethyl group, coupled to the methyl protons. |
| ~3.1 | t | 2H | H-4 | Methylene protons adjacent to a nitrogen and an aromatic ring. |
| ~1.2 | t | 3H | N-CH2-CH3 | Methyl protons of the ethyl group, coupled to the methylene protons. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~150 | C-8a | Aromatic carbon adjacent to nitrogen. |
| ~145 | C-4a | Aromatic carbon adjacent to nitrogen. |
| ~135 | C-5 | Aromatic CH. |
| ~118 | C-7 | Aromatic CH. |
| ~115 | C-6 | Aromatic CH. |
| ~50 | C-2 | Aliphatic carbon between two nitrogens. |
| ~48 | N-CH2-CH3 | Methylene carbon of the ethyl group. |
| ~45 | C-4 | Aliphatic carbon adjacent to nitrogen and aromatic ring. |
| ~12 | N-CH2-CH3 | Methyl carbon of the ethyl group. |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the overall structure.[4][7]
5.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10]
Expected Key Correlations:
-
Correlation between the aromatic protons H-5, H-6, and H-7, confirming the pyridine ring spin system.
-
Correlation between the methylene (H-2) and methylene (H-4) protons of the pyrazine ring, if there is any weak long-range coupling.
-
A strong correlation between the methylene and methyl protons of the ethyl group.
5.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[11] This allows for the direct assignment of carbon signals based on their attached, and already assigned, protons.
5.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is pivotal as it reveals correlations between protons and carbons that are two or three bonds away.[12][13] This is particularly useful for identifying quaternary carbons and for linking different spin systems together.
Expected Key HMBC Correlations:
-
The methylene protons of the ethyl group (~3.4 ppm) will show a correlation to the methyl carbon of the ethyl group (~12 ppm) and to the C-2 and C-4 carbons of the pyrazine ring.
-
The H-2 protons (~3.6 ppm) will show correlations to C-4 and C-8a.
-
The H-4 protons (~3.1 ppm) will show correlations to C-2 and C-4a.
-
The aromatic protons will show correlations to the carbons within the pyridine ring and to the junction carbons C-4a and C-8a, confirming the fusion of the two rings.
Conclusion
The structural elucidation of 3-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, while not extensively documented, can be confidently achieved through a systematic application of modern analytical techniques. The proposed synthetic route via reductive amination offers a reliable method for its preparation. Subsequent analysis by mass spectrometry provides crucial information on the molecular weight and key fragmentation patterns characteristic of the N-ethyl amine moiety. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and overall molecular architecture. This guide provides a robust framework for the synthesis and structural verification of this and other novel heterocyclic compounds, underscoring the importance of a logical and multi-faceted analytical approach in chemical research and drug development.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 15, 2026, from [Link]
- Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved February 15, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 15, 2026, from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 15, 2026, from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved February 15, 2026, from [Link]
Sources
- 1. 3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | 1499973-27-1 [chemicalbook.com]
- 2. Pyrido[2,3-b]pyrazine , 98% , 322-46-3 - CookeChem [cookechem.com]
- 3. 1,2,3,4-TETRAHYDRO-PYRIDO[2,3-B]PYRAZINE | 35808-40-3 [chemicalbook.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. 1H,2H,3H,4H-pyrido(3,4-b)pyrazine | C7H9N3 | CID 17801437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
